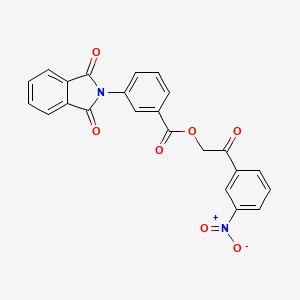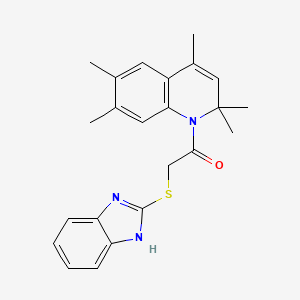
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine is an organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of a 2,6-dimethylphenyl group and a 2-hydroxyethyl group attached to the asparagine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine typically involves the reaction of 2,6-dimethylphenylamine with asparagine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include transition metal complexes and organic bases. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).
Major Products Formed
Oxidation: Formation of N-(2,6-dimethylphenyl)-N~2~-(2-oxoethyl)asparagine.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted derivatives such as N-(2,6-dimethyl-4-bromophenyl)-N~2~-(2-hydroxyethyl)asparagine.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the phenyl group contributes to hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-dimethylphenyl)asparagine
- N-(2-hydroxyethyl)asparagine
- N-(2,6-dimethylphenyl)-N~2~-(2-methoxyethyl)asparagine
Uniqueness
N-(2,6-dimethylphenyl)-N~2~-(2-hydroxyethyl)asparagine stands out due to the presence of both the 2,6-dimethylphenyl and 2-hydroxyethyl groups. This unique combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-(2,6-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-4-3-5-10(2)13(9)16-12(18)8-11(14(19)20)15-6-7-17/h3-5,11,15,17H,6-8H2,1-2H3,(H,16,18)(H,19,20) |
Clé InChI |
AYBIQBVTXJQEGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CC(C(=O)O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11619688.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B11619695.png)

![methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619711.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11619719.png)
![2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium](/img/structure/B11619721.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11619724.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619734.png)
![2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11619736.png)
![N-(3-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11619737.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)
![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619740.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
